

# Spectroscopic Profile of Methyl 4-chloro-4-oxobutanoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 4-chloro-4-oxobutanoate**

Cat. No.: **B073677**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 4-chloro-4-oxobutanoate** (CAS No. 1490-25-1), a bifunctional building block frequently utilized in organic synthesis. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **Methyl 4-chloro-4-oxobutanoate** are summarized in the tables below.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **Methyl 4-chloro-4-oxobutanoate** is characterized by several key fragments. The data presented here is sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
55	100.0	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
59	45.9	[COOCH <sub>3</sub> ] <sup>+</sup>
115	42.9	[M - Cl] <sup>+</sup>
99	38.8	[M - OCH <sub>3</sub> ] <sup>+</sup>
27	30.7	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
28	30.5	[CO] <sup>+</sup>
29	29.5	[CHO] <sup>+</sup>
117	26.6	[M - Cl + 2H] <sup>+</sup>
69	22.0	[C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup>
31	20.3	[OCH <sub>3</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **Methyl 4-chloro-4-oxobutanoate** is not readily available in public spectral databases. The following data is based on high-quality computational predictions and serves as a reliable estimation for spectral interpretation.

### <sup>1</sup>H NMR (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
3.68	Singlet	3H	-	-OCH <sub>3</sub>
3.25	Triplet	2H	6.5	-CH <sub>2</sub> -COCl
2.75	Triplet	2H	6.5	-CH <sub>2</sub> -COOCH <sub>3</sub>

### <sup>13</sup>C NMR (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
172.5	Ester Carbonyl (C=O)
171.0	Acyl Chloride Carbonyl (C=O)
52.0	Methoxyl Carbon (-OCH <sub>3</sub> )
43.0	Methylene Carbon adjacent to Acyl Chloride (-CH <sub>2</sub> -COCl)
28.5	Methylene Carbon adjacent to Ester (-CH <sub>2</sub> -COOCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The infrared spectrum of **Methyl 4-chloro-4-oxobutanoate** is dominated by the characteristic stretching vibrations of its two carbonyl groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~ 1810	Strong	C=O Stretch	Acyl Chloride
~ 1740	Strong	C=O Stretch	Ester
~ 1200	Strong	C-O Stretch	Ester
2950-2850	Medium	C-H Stretch	Aliphatic

## Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data for liquid samples like **Methyl 4-chloro-4-oxobutanoate** are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Methyl 4-chloro-4-oxobutanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with

the analyte's signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8-16 scans are often sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans is required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
  - A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all carbon signals, including quaternary carbons.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 4-chloro-4-oxobutanoate** is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty spectrometer.
  - Mount the salt plates with the sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

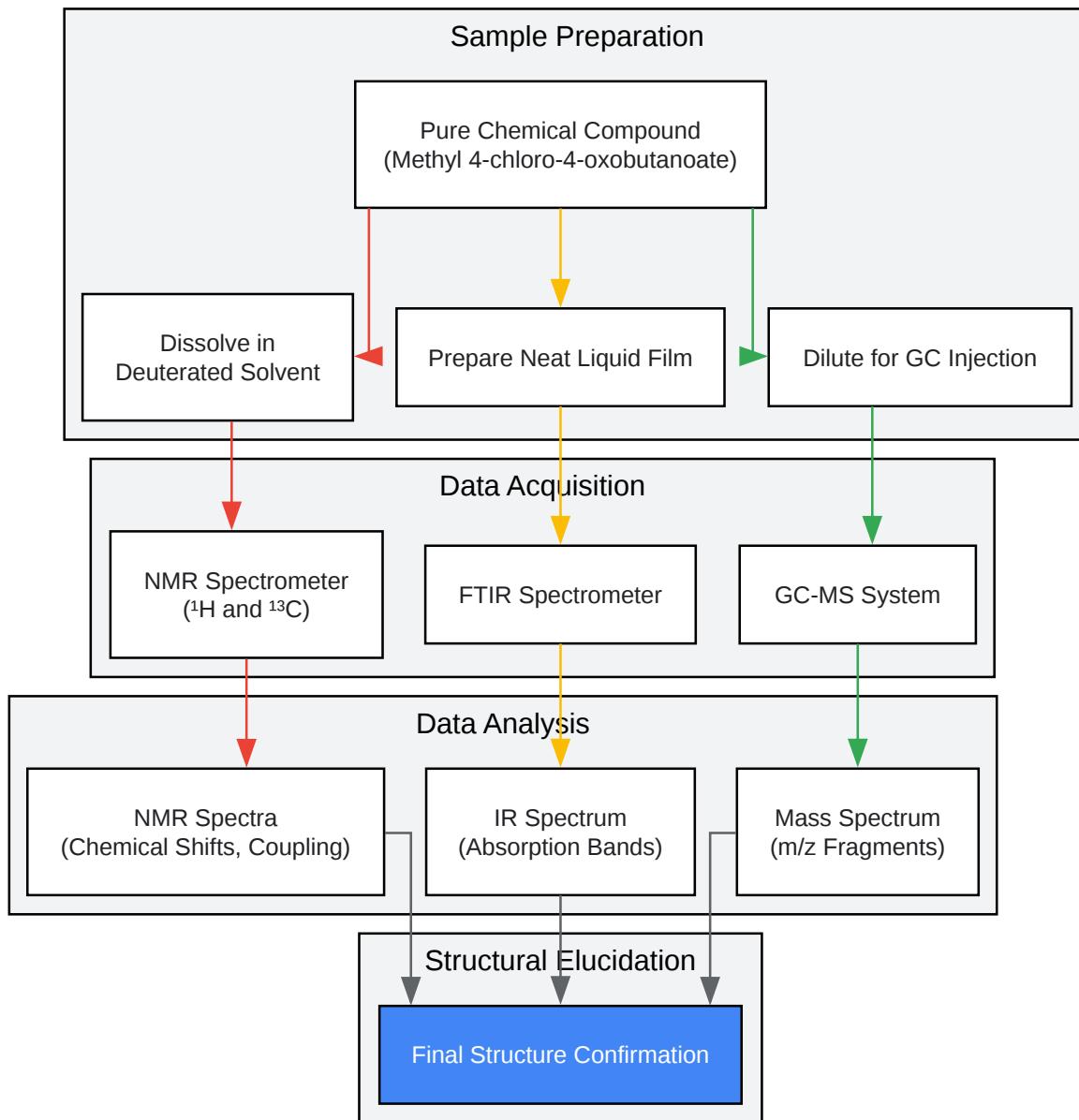
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation and introduction into the ion source, or through direct injection if the sample is sufficiently pure.
- Ionization: Utilize electron ionization (EI) as the ionization method. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum that shows the relative intensity of each fragment.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## Spectroscopic Analysis Workflow for a Chemical Compound

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A generalized workflow for spectroscopic analysis.

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